Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester
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Overview
Description
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester is an organic compound with the molecular formula C10H17NO4. It is known for its unique structure, which includes an aziridine ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester typically involves the reaction of butanedioic acid derivatives with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester exerts its effects involves interactions with various molecular targets. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its applications in drug development and enzyme studies .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid,2,3-dioxo-, 1,4-diethyl ester
- Butanedioic acid,2-(1-aziridinyl)-, 1,4-dimethyl ester
Uniqueness
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester is unique due to its aziridine ring, which imparts distinct reactivity and properties compared to other butanedioic acid derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1137-24-2 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
diethyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-8(11-5-6-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
XOTACAHLRMABNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N1CC1 |
Origin of Product |
United States |
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